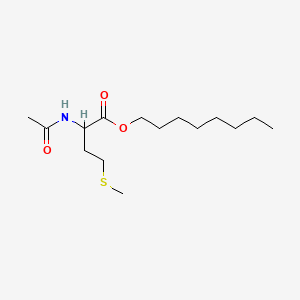

Octyl N-acetyl-DL-methionate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Octyl N-acetyl-DL-methionate: is a chemical compound with the molecular formula C15H29NO3S It is a derivative of methionine, an essential amino acid, and is characterized by the presence of an octyl group attached to the nitrogen atom of the acetylated methionine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Octyl N-acetyl-DL-methionate typically involves the acetylation of DL-methionine followed by the attachment of an octyl group. One common method includes the reaction of DL-methionine with acetic anhydride to form N-acetyl-DL-methionine. This intermediate is then reacted with octanol in the presence of a suitable catalyst, such as triethylamine, to yield this compound .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow processes. These processes offer advantages such as improved reaction control, higher yields, and reduced formation of side products. The use of tubular reactors and ultrasonication-assisted flow strategies can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Octyl N-acetyl-DL-methionate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the sulfoxide back to the thioether.

Substitution: The octyl group can be substituted with other alkyl or functional groups under appropriate conditions.

Common Reagents and Conditions:

Reduction: Reducing agents such as sodium borohydride can be used for the reduction of sulfoxides.

Substitution: Alkyl halides and strong bases are typically employed for substitution reactions.

Major Products:

Oxidation: N-Acetyl-DL-methionine sulfoxide.

Reduction: N-Acetyl-DL-methionine.

Substitution: Various alkylated derivatives depending on the substituent used.

Scientific Research Applications

Pharmaceutical Applications

Antioxidant Properties

Octyl N-acetyl-DL-methionate has been investigated for its antioxidant properties, which are crucial in preventing oxidative stress-related diseases. Studies have shown that derivatives of methionine exhibit significant antioxidant activity, potentially mitigating cellular damage caused by reactive oxygen species (ROS) .

Drug Delivery Systems

The compound's ability to form stable complexes with various drugs enhances its application in drug delivery systems. Research indicates that N-acetyl-DL-methionine derivatives can improve the solubility and bioavailability of poorly soluble drugs, making them more effective in therapeutic applications .

Biochemical Research

Bioconjugation Reagents

this compound serves as a bioconjugation reagent in the synthesis of complex biomolecules. Its redox-active properties facilitate the conjugation of proteins and peptides, which is essential for developing targeted therapies and diagnostics .

Enzyme Activity Modulation

Research has demonstrated that N-acetyl-DL-methionine can modulate enzyme activities, influencing metabolic pathways. This modulation is particularly relevant in studies focusing on metabolic disorders and cancer biology, where altered enzyme function plays a critical role .

Material Science Applications

Biodegradable Polymers

The incorporation of this compound into biodegradable polymers has been explored to enhance their mechanical properties and degradation rates. These materials are suitable for applications in tissue engineering and drug delivery systems due to their biocompatibility .

Surface Modification

In material science, this compound is used for surface modification of biomaterials to improve cell adhesion and proliferation. This property is particularly beneficial in developing scaffolds for tissue engineering applications .

Data Tables

Case Studies

-

Antioxidant Efficacy Study

A study published in Revista Mexicana de Física examined the antioxidant capacity of N-acetyl-DL-methionine derivatives. The results indicated a significant reduction in oxidative stress markers in vitro, suggesting potential therapeutic applications for neurodegenerative diseases . -

Bioconjugation Applications

Research highlighted the use of this compound as a bioconjugation agent for synthesizing targeted drug delivery systems. The findings demonstrated improved efficacy of chemotherapeutic agents when conjugated with this compound, enhancing their therapeutic index . -

Material Science Innovations

A recent study focused on integrating this compound into polyhydroxyalkanoates (PHAs) to create biodegradable scaffolds for tissue engineering. The modified PHAs exhibited enhanced mechanical properties and biodegradability, making them suitable for medical applications .

Mechanism of Action

The mechanism of action of Octyl N-acetyl-DL-methionate involves its interaction with biological membranes and proteins. The octyl group enhances the compound’s lipophilicity, allowing it to integrate into lipid bilayers and affect membrane fluidity. Additionally, the acetylated methionine moiety can interact with specific protein targets, influencing their function and activity . These interactions can modulate various cellular pathways, including signal transduction and metabolic processes.

Comparison with Similar Compounds

N-Acetylmethionine: Similar in structure but lacks the octyl group, making it less lipophilic.

Octyl Methionine: Similar but not acetylated, affecting its reactivity and biological interactions.

Uniqueness: Octyl N-acetyl-DL-methionate is unique due to the combination of the octyl group and the acetylated methionine moiety. This dual modification enhances its lipophilicity and reactivity, making it a versatile compound for various applications in research and industry .

Biological Activity

Octyl N-acetyl-DL-methionate is a synthetic derivative of N-acetyl-DL-methionine, incorporating an octyl group that enhances its lipophilicity. This compound is gaining attention for its potential biological activities, particularly due to the properties of its methionine component, which plays a crucial role in various biochemical processes.

This compound can be synthesized through multiple steps involving the acetylation of DL-methionine followed by the introduction of an octyl group. The resulting compound exhibits enhanced stability and solubility characteristics, making it suitable for applications in pharmaceuticals and cosmetics.

1. Antioxidant Properties

Research indicates that this compound possesses significant antioxidant capabilities. This activity is primarily attributed to its methionine component, which can scavenge reactive oxygen species (ROS) and protect cells from oxidative stress. Studies have shown that derivatives like N-acetyl-DL-methionine can enhance cellular defense mechanisms against oxidative damage, thereby contributing to overall cellular health .

2. Enzymatic Hydrolysis

The compound undergoes enzymatic hydrolysis, particularly by porcine acylase, which converts it into L-methionine and acetate. This reaction is significant as it highlights the compound's metabolic pathways and potential interactions with biological systems. The kinetics of this hydrolysis can be monitored using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, providing insights into enzyme specificity and substrate interactions .

3. Role in Protein Synthesis

Methionine is known for its essential role in protein synthesis as the initiating amino acid for translation. The availability of this compound may influence protein synthesis rates, particularly in conditions where methionine levels are critical .

Comparative Analysis with Related Compounds

| Compound | Key Features | Unique Aspects |

|---|---|---|

| This compound | Long-chain alkane, acetylated | Enhanced lipophilicity |

| N-acetyl-L-methionine | Acetate group only | More soluble but less lipophilic |

| DL-methionine | No modifications | Directly involved in protein synthesis |

| Octanoyl-L-methionine | Octanoyl instead of acetyl | Different lipid profile |

This table illustrates how this compound's unique structure contributes to its distinct biological activities compared to other related compounds.

Case Studies

Several studies have investigated the biological effects of this compound:

- Study on Antioxidant Activity : A controlled study demonstrated that this compound effectively reduced oxidative stress markers in cell cultures exposed to ROS. The results indicated a significant decrease in malondialdehyde levels, a marker of lipid peroxidation, suggesting protective effects against oxidative damage .

- Enzymatic Activity Investigation : Research focusing on the hydrolysis of this compound revealed that porcine acylase exhibited high specificity for this compound, leading to efficient conversion rates under physiological conditions. This study provided insights into potential therapeutic applications where enhanced methionine availability could be beneficial .

- Protein Synthesis Enhancement : A study assessing the impact of various methionine derivatives on protein synthesis highlighted that this compound significantly increased translation efficiency in vitro, suggesting its potential utility in nutritional supplementation and therapeutic strategies for conditions associated with protein malnutrition .

Q & A

Q. What analytical methods are recommended for characterizing Octyl N-acetyl-DL-methionate in experimental settings?

Basic Research Focus

To ensure structural and chemical integrity, researchers should employ 1H Nuclear Magnetic Resonance (NMR) spectroscopy to monitor characteristic peaks (e.g., the methylene group at ~4.25 ppm for the acetylated methionine moiety and octyl chain signals) . High-Performance Liquid Chromatography (HPLC) with UV detection can quantify purity, while mass spectrometry (MS) confirms molecular weight and fragmentation patterns. Method validation should follow pharmacopeial standards (e.g., USP) for reproducibility, as outlined in regulatory frameworks for related amino acid derivatives .

Q. How can enzymatic hydrolysis kinetics of this compound be systematically studied?

Advanced Research Focus

A robust approach involves tracking substrate depletion and product formation via time-resolved 1H NMR . For example, monitor the decay of the N-acetyl-DL-methionine peak (4.25 ppm) and the emergence of L-methionine (3.85 ppm) under controlled pH and temperature conditions . Rate constants (kcat) and Michaelis-Menten parameters can be derived using integrated rate laws. Parallel experiments with protease inhibitors or varying enzyme concentrations (e.g., esterases) help elucidate mechanistic pathways.

Q. What role does this compound play in metabolic pathway modulation, particularly in cancer models?

Advanced Research Focus

In colorectal cancer (CRC) cell lines, N-acetyl-DL-methionine derivatives are implicated in amino acid metabolism dysregulation, with stage-specific downregulation observed in early carcinogenesis . Researchers should treat CRC cells with this compound and profile metabolites via LC-MS-based untargeted metabolomics . Pathway enrichment tools (e.g., MetaboAnalyst 5.0) can identify perturbations in sulfur amino acid pathways or oxidative stress markers . Orthogonal validation using siRNA knockdown of methionine transporters may resolve contradictory metabolic flux data.

Q. What synthetic strategies are effective for producing this compound with high enantiomeric purity?

Basic Research Focus

Synthesis typically involves esterification of N-acetyl-DL-methionine with octanol using carbodiimide-based coupling agents (e.g., DCC) or enzymatic catalysis (lipases). Purification via flash chromatography (silica gel, ethyl acetate/hexane gradients) ensures removal of unreacted starting materials. Characterization should include optical rotation measurements to confirm retention of DL-configuration, referencing CAS 303-300-2 for structural verification .

Q. How can researchers address stability challenges of this compound in long-term studies?

Basic Research Focus

Critical parameters include pH control (neutral buffers to prevent ester hydrolysis), temperature (-20°C for storage), and light exclusion (amber vials). Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis can predict degradation kinetics. For in vitro applications, prepare fresh solutions in inert solvents (e.g., DMSO) and validate stability under assay conditions using NMR .

Q. What experimental designs are suitable for investigating the immunomodulatory potential of this compound?

Advanced Research Focus

Building on hapten-allantoin conjugate studies , researchers can design murine contact hypersensitivity models to test this compound’s role in dendritic cell activation. Flow cytometry to assess MHC-II expression and cytokine profiling (IL-6, TNF-α) are recommended. Dose-response studies should compare free methionine derivatives to octyl-ester forms to isolate lipid-soluble effects.

Q. How do structural modifications (e.g., octyl chain) influence the bioavailability of N-acetyl-DL-methionine derivatives?

Advanced Research Focus

The octyl chain enhances lipophilicity , potentially increasing membrane permeability. Researchers should conduct Caco-2 cell monolayer assays to measure apparent permeability (Papp) and compare it to unmodified N-acetyl-DL-methionine. Parallel in vivo pharmacokinetic studies (rodents) with LC-MS quantification of plasma metabolites can correlate structural modifications with bioavailability .

Q. What statistical approaches resolve contradictions in metabolomic datasets involving this compound?

Advanced Research Focus

Multi-variate analysis (e.g., PLS-DA ) combined with VIP scores (Variable Importance in Projection) identifies key metabolites driving variance between experimental groups . Bootstrapping or permutation testing (10,000 iterations) validates robustness. For conflicting pathway annotations, cross-reference results with KEGG or Reactome databases and validate using stable isotope tracing (e.g., 13C-methionine).

Properties

CAS No. |

94160-18-6 |

|---|---|

Molecular Formula |

C15H29NO3S |

Molecular Weight |

303.5 g/mol |

IUPAC Name |

octyl 2-acetamido-4-methylsulfanylbutanoate |

InChI |

InChI=1S/C15H29NO3S/c1-4-5-6-7-8-9-11-19-15(18)14(10-12-20-3)16-13(2)17/h14H,4-12H2,1-3H3,(H,16,17) |

InChI Key |

IVEABYDAJLBAAJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCOC(=O)C(CCSC)NC(=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.